N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide
Description
This compound features a pyridazine core substituted with diethyl groups at positions 5 and 6, a ketone group at position 3, and a methylene-linked sulfonamide moiety bearing a 4-methylphenyl ethene group. Pyridazine derivatives are known for their pharmacological versatility, including anti-inflammatory and enzyme inhibitory activities. The sulfonamide group enhances solubility and binding affinity to biological targets, while the ethene linker may influence conformational flexibility . Structural determination of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-15-16(18(22)21-20-17(15)5-2)12-19-25(23,24)11-10-14-8-6-13(3)7-9-14/h6-11,19H,4-5,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXMDOYZMUXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)CNS(=O)(=O)C=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, emphasizing its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a pyridazinone moiety which is crucial for its biological activity. The sulfonamide group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
- Introduction of the Sulfonamide Group : This step involves the reaction of the pyridazinone with sulfonyl chlorides under basic conditions to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms. For instance, structural activity relationship studies suggest that electron-withdrawing groups enhance antimicrobial efficacy compared to electron-donating groups .
Anticancer Activity
Preliminary studies have demonstrated that derivatives of pyridazinone compounds possess promising anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating potent activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurological disorders where AChE plays a critical role .
Case Studies and Research Findings
- Antimicrobial Assays : A study conducted on related compounds indicated that those with a similar pyridazinone structure showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The agar dilution method was employed for testing against standard strains .
- Cytotoxicity Testing : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The study highlighted the importance of substituent variations on the pyridazinone core in influencing biological activity .
- Enzyme Kinetics : Kinetic studies demonstrated that these compounds could act as competitive inhibitors of AChE, providing insights into their mechanism of action in neurological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with partial structural or functional similarities, though direct pharmacological or physicochemical data for the target compound are absent. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core: The target compound’s pyridazine core differs from the pyrazolo-pyrimidine in Example 53 (), which may confer distinct electronic and steric properties.
Sulfonamide vs. Amide/Urea :
- The sulfonamide group in the target compound offers stronger acidity (pKa ~10) compared to amides (pKa ~17–25) or ureas, enhancing solubility and hydrogen-bonding capacity. Example 53 () uses a benzamide group, which may reduce metabolic stability compared to sulfonamides .
Substituent Effects: The 4-methylphenyl ethene group in the target compound provides a planar, hydrophobic moiety, contrasting with the fluorophenyl and chromenone groups in Example 53 (). Fluorine substituents in Example 53 likely improve bioavailability and target affinity .
Pharmacological Context: While the target compound’s activity is unspecified, structurally related sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase).
Methodological Considerations
- Synthetic Pathways : The Suzuki coupling described in (Example 53) may parallel the synthesis of the target compound, particularly in introducing aryl/heteroaryl groups via palladium catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
